乙酰-L-异亮氨酸甲基酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

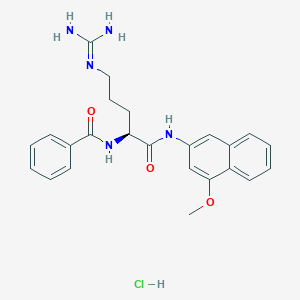

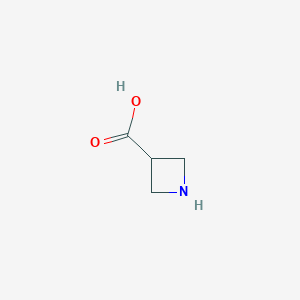

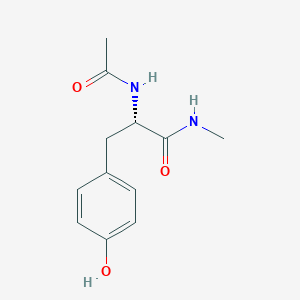

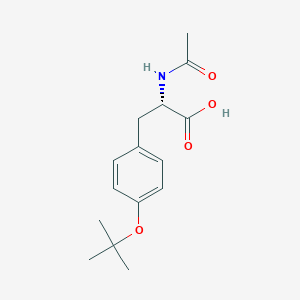

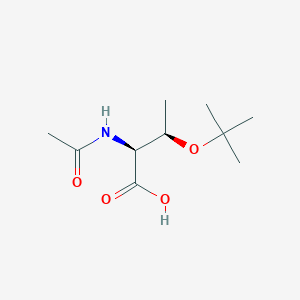

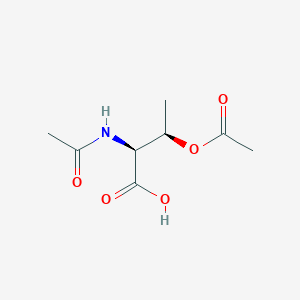

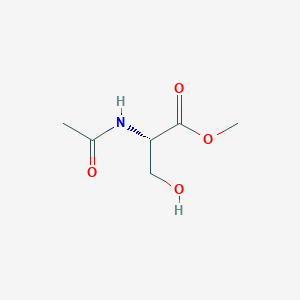

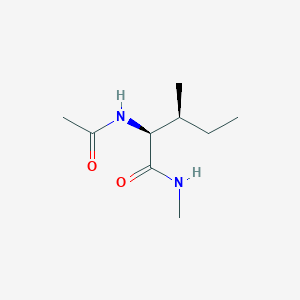

Acetyl-L-isoleucine methyl amide is a compound with the CAS Number: 56711-06-9 . It has a molecular weight of 172.23 . The IUPAC name for this compound is (2S,3S)-2-(acetylamino)-3-methylpentanamide . It is stored at temperatures between 0 - 8 C and appears as a white powder .

Synthesis Analysis

The synthesis of primary and secondary amides can be achieved through a direct amidation of esters with sodium amidoboranes . This process is rapid, chemoselective, and features quantitative conversion and wide applicability for esters tolerating different functional groups . The experimental and theoretical studies reveal a reaction mechanism with nucleophilic addition followed by a swift proton transfer-induced elimination reaction .Molecular Structure Analysis

The molecular formula of Acetyl-L-isoleucine methyl amide is C9H18N2O2 . Its average mass is 173.210 Da and it has 2 defined stereocentres . A comprehensive conformational analysis of N-acetyl-l-isoleucine-N-methylamide has been conducted in an ab initio study .Chemical Reactions Analysis

The formation of the amide bonds is one of the most important organic reactions . The most common synthetic methods currently used for the amide bonds rely almost solely on variants of the dehydration of carboxylic acid and amine . Therefore, the direct amidation of esters with amines, without the conversion into carboxylic acids, is a highly desirable approach for the formation of amides .Physical And Chemical Properties Analysis

Primary, secondary, and tertiary amines can hydrogen-bond with water, so the lower members of the series are soluble in water, with borderline solubility occurring in those that have five or six carbon atoms . Like the esters, solutions of amides in water usually are neutral—neither acidic nor basic .科学研究应用

蛋白质和 DNA 研究中的振动光谱利用振动光谱技术(如振动吸收和拉曼光谱)的研究探索了生物分子的结构、水合和结合方面,包括 N-乙酰-L-异亮氨酸甲基酰胺等肽。这种方法有助于理解分子结构和功能,有助于深入了解生物分子在不同环境中的相互作用机制。实验方法和理论方法的结合增强了对振动光谱的解释,为与生物物理和环境分析相关的详细分析提供了依据 (Jalkanen 等,2006)。

铜催化的胺羰基化乙酰化一种新颖的铜催化的胺羰基化乙酰化方法,在 CO 压力下使用过氧化物和铜催化剂,展示了有机合成中的创新应用。这个过程生成 N-乙酰酰胺,突出了此类反应在复杂分子合成中的效用,突出了乙酰-L-异亮氨酸甲基酰胺在新的合成途径中可能发挥的作用 (Li 等,2016)。

大肠杆菌核糖体蛋白的表征大肠杆菌核糖体蛋白的化学修饰,例如酰胺化,提供了蛋白质/RNA 复合物结构的见解。这项研究有助于我们了解蛋白质化学和生物分子中化学修饰的功能意义,与涉及类似肽的研究相关 (Liu & Reilly, 2009)。

二维红外研究使用二维红外光谱研究 N-乙酰色氨酸甲基酰胺 (NATMA),可以深入了解肽在不同溶剂中的构象动力学。这项研究有助于理解肽的结构行为,这对于开发基于肽的治疗剂和生物材料至关重要 (Bagchi 等,2007)。

聚(酰胺-酰亚胺)的合成和表征使用 N,N'-(4,4'-二苯甲酰基)-双-L-异亮氨酸二酸等化合物开发新型光学活性聚(酰胺-酰亚胺),展示了此类肽在制造高性能聚合物中的应用。这些材料具有理想的热稳定性和机械性能,表明它们在先进材料科学应用中的潜力 (Liaw 等,2007)。

安全和危害

未来方向

N-acetyl-l-leucine is being intensively studied by both academia and industry as a promising treatment for several disorders with unmet medical needs including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine and restless legs syndrome . Three multinational clinical trials are ongoing with the purified L-enantiomer for the treatment of Niemann-Pick disease type C, the GM2 gangliosidoses, and Ataxia-Telangiectasia .

属性

IUPAC Name |

(2S,3S)-2-acetamido-N,3-dimethylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-5-6(2)8(9(13)10-4)11-7(3)12/h6,8H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPIEHZHPRLCOB-XPUUQOCRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NC)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427186 |

Source

|

| Record name | Acetyl-L-isoleucine methyl amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetyl-L-isoleucine methyl amide | |

CAS RN |

32483-16-2 |

Source

|

| Record name | Acetyl-L-isoleucine methyl amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。